molecular formula C15H13N3 B7457728 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile

6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile

Cat. No. B7457728
M. Wt: 235.28 g/mol
InChI Key: FSMCYJQQKWBKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an essential tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile involves its ability to inhibit the activity of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile. 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile is an enzyme that plays a crucial role in various biological processes, including the regulation of glycogen synthesis, cell differentiation, and apoptosis. By inhibiting the activity of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile, 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and Physiological Effects:
6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile has been found to have a wide range of biochemical and physiological effects. Some of its primary effects include the regulation of glycogen synthesis, cell differentiation, and apoptosis. Additionally, this compound has been found to have potential applications in the treatment of Alzheimer's disease, cancer, and diabetes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile in lab experiments is its ability to selectively inhibit the activity of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile. This specificity makes it a valuable tool for studying the role of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile in various biological processes. However, one of the limitations of using this compound is that it can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile in scientific research. One potential direction is the study of its role in the regulation of glycogen synthesis and its potential applications in the treatment of diabetes. Another potential direction is the study of its role in the regulation of cell differentiation and its potential applications in the treatment of cancer. Additionally, this compound may have potential applications in the study of other diseases, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

The synthesis of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile involves a multistep process that begins with the reaction of 2,3-dihydro-1H-inden-1-amine with 3-bromo-6-chloropyridine. This reaction yields 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine, which is then reacted with cyanogen bromide to produce 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile.

Scientific Research Applications

6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile has been found to have a wide range of applications in scientific research. One of its primary uses is as a 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile inhibitor, which makes it a valuable tool for studying the role of 6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile in various biological processes. This compound has also been found to have potential applications in the study of Alzheimer's disease, cancer, and diabetes.

properties

IUPAC Name

6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3/c16-9-11-5-8-15(17-10-11)18-14-7-6-12-3-1-2-4-13(12)14/h1-5,8,10,14H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMCYJQQKWBKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-dihydro-1H-inden-1-ylamino)pyridine-3-carbonitrile

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